(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone
Description
The compound “(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone” is a synthetic benzofuran-piperazine hybrid with a complex structure featuring a 5-hydroxybenzofuran core, a furan-2-yl methanone group, and a piperazine moiety linked to a benzodioxolylmethyl substituent. This article provides a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and biological implications.
Properties
Molecular Formula |
C26H24N2O6 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C26H24N2O6/c29-20-4-6-22-25(19(15-32-22)26(30)23-2-1-11-31-23)18(20)14-28-9-7-27(8-10-28)13-17-3-5-21-24(12-17)34-16-33-21/h1-6,11-12,15,29H,7-10,13-14,16H2 |
InChI Key |
ARLYJAQTFQCVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC5=C4C(=CO5)C(=O)C6=CC=CO6)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone involves multiple steps, typically starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues . This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : 5-hydroxy-1-benzofuran.
- Substituents: Piperazine-methyl group at position 4, further substituted with a benzodioxol-5-ylmethyl moiety. Furan-2-yl methanone at position 3.
Similar Compounds:
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone () Core: 4,5-Dihydropyrazole. Substituents: Benzodioxol-5-yl, furan-2-yl, and benzoyl groups. Key Difference: Pyrazoline ring instead of benzofuran; lacks piperazine and hydroxy groups.
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone () Core: Benzofuran. Substituents: Butyl group at position 2, 4-hydroxyphenyl methanone. Key Difference: No piperazine or benzodioxol groups; simpler substitution pattern.
Zygocaperoside () Core: Triterpenoid glycoside (natural product). Substituents: Sugar moieties and hydroxyl groups. Key Difference: Natural origin; structurally unrelated to synthetic benzofuran derivatives.
Structural Comparison Table
| Compound | Core Structure | Key Substituents | Pharmacophoric Features |
|---|---|---|---|
| Target Compound | Benzofuran | 5-OH, piperazine-benzodioxolylmethyl, furan-2-yl methanone | Basic piperazine, polar hydroxy |
| 4,5-Dihydropyrazole Derivative (4a) | Dihydropyrazole | Benzodioxol-5-yl, furan-2-yl, benzoyl | Planar pyrazoline, lipophilic benzoyl |
| 2-Butylbenzofuran Derivative | Benzofuran | 2-Butyl, 4-hydroxyphenyl methanone | Hydrophobic butyl, phenolic hydroxy |
Physicochemical Properties
Target Compound :
- 4,5-Dihydropyrazole Derivative (4a): logP: ~4.2 (higher lipophilicity from benzoyl and dihydropyrazole core) . Solubility: Limited in water; relies on organic solvents for delivery.
2-Butylbenzofuran Derivative :
Biological Activity
The compound (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone , commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities. This detailed article explores the compound's molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H31N3O6S
- Molecular Weight : 501.6 g/mol
- IUPAC Name : [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone
- Canonical SMILES : COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity , particularly through its interaction with various cancer cell lines. For example:
- Study Findings : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined against a range of bacterial and fungal strains. Results showed significant activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxole and piperazine moieties have been explored:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxole | Enhanced anticancer activity |
| Alteration in piperazine structure | Improved binding affinity to target proteins |
Case Study 1: Inhibition of Aldehyde Dehydrogenase (ALDH)
A study focused on the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme involved in drug metabolism and detoxification:
- Findings : The compound was identified as a selective inhibitor of ALDH3A1, demonstrating potential implications in enhancing the efficacy of chemotherapeutic agents by preventing their metabolic inactivation. The crystal structure analysis revealed direct interactions with active site residues, confirming its role as a competitive inhibitor.
Case Study 2: Antifungal Activity
Another investigation assessed the antifungal efficacy of the compound against various strains:
- Results : The compound exhibited moderate to high antifungal activity, outperforming standard antifungal agents in certain assays. This suggests its potential application in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
